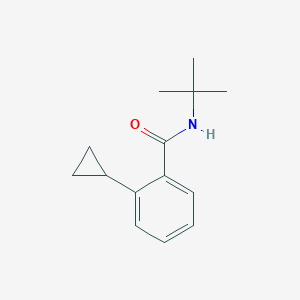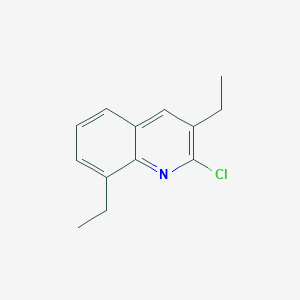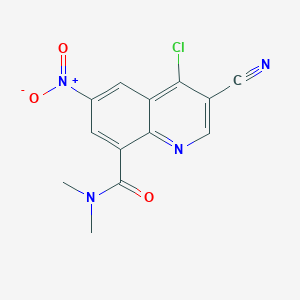
Hexadeca-2,4,6,8,10,12,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadeca-2,4,6,8,10,12,14-heptaene is a polyene compound characterized by a long chain of alternating double and single carbon-carbon bonds. This structure imparts unique electronic properties, making it a subject of interest in various fields of scientific research, including organic chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexadeca-2,4,6,8,10,12,14-heptaene typically involves the polymerization of smaller alkenes or the dehydrogenation of saturated hydrocarbons. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired polyene. The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation processes, where a saturated hydrocarbon is converted to the polyene using a metal catalyst such as palladium or platinum. This method is advantageous due to its scalability and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Hexadeca-2,4,6,8,10,12,14-heptaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid or osmium tetroxide.
Reduction: Reduction reactions can convert the polyene into a saturated hydrocarbon using hydrogen gas and a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce functional groups such as halogens or nitro groups into the polyene chain.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, osmium tetroxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (e.g., bromine, chlorine) and nitro compounds under acidic or basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated polyenes.
Wissenschaftliche Forschungsanwendungen
Hexadeca-2,4,6,8,10,12,14-heptaene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and electron delocalization.
Biology: Investigated for its potential role in biological systems as a precursor to natural products.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of Hexadeca-2,4,6,8,10,12,14-heptaene involves its ability to delocalize electrons across the conjugated system. This delocalization allows the compound to interact with various molecular targets, including enzymes and receptors, by forming stable π-complexes. The pathways involved often include electron transfer processes and the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Hexadeca-2,4,6,8,10,12,14-heptaene can be compared with other polyenes such as:
- Deca-2,4,6,8-tetraene
- Dodeca-2,4,6,8,10-pentaene
- Tetradeca-2,4,6,8,10,12-hexaene
Uniqueness: this compound stands out due to its longer conjugated system, which imparts unique electronic properties and makes it more reactive in certain chemical reactions
Eigenschaften
CAS-Nummer |
918342-83-3 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
hexadeca-2,4,6,8,10,12,14-heptaene |
InChI |
InChI=1S/C16H20/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-16H,1-2H3 |
InChI-Schlüssel |
HVNWKSDAXRCBJC-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC=CC=CC=CC=CC=CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(But-2-en-1-yl)oxy]-1-methylquinolin-2(1H)-one](/img/structure/B15171652.png)

![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
silane](/img/structure/B15171665.png)

![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)


![2-Chloro-6-[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B15171693.png)

![2-bromo-N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]benzamide](/img/structure/B15171722.png)
![1-[4-(Non-5-en-4-yl)phenyl]ethan-1-one](/img/structure/B15171731.png)

![(Bicyclo[2.2.1]heptan-2-yl)(1-methyl-1H-indol-2-yl)methanone](/img/structure/B15171748.png)
